molecular formula C27H27BrN2O B10919686 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-1H-pyrazole

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(4-methoxybenzyl)-1H-pyrazole

Cat. No.: B10919686
M. Wt: 475.4 g/mol
InChI Key: BCTPJHLYAFOBHY-UHFFFAOYSA-N
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Description

4-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.

    Substitution with dimethylphenyl groups:

    Etherification: The final step involves the formation of the ether linkage by reacting the substituted pyrazole with phenyl methyl ether under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the bromine-substituted positions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include dehalogenated compounds.

    Substitution: Products will vary depending on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or electronic characteristics.

Biology and Medicine

    Drug Development: Due to its complex structure, the compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Specialty Chemicals: The compound can be used in the synthesis of specialty chemicals with specific applications in various industries, including electronics and coatings.

Mechanism of Action

The mechanism by which 4-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER exerts its effects depends on its application:

    Catalysis: As a ligand, it can coordinate to metal centers, facilitating various catalytic processes.

    Drug Development: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-BROMO-3,5-DIPHENYL-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER: Similar structure but lacks the dimethyl groups.

    4-{[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER: Similar structure but with chlorine instead of bromine.

Uniqueness

The presence of both bromine and dimethylphenyl groups in 4-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER imparts unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C27H27BrN2O

Molecular Weight

475.4 g/mol

IUPAC Name

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C27H27BrN2O/c1-17-6-10-22(14-19(17)3)26-25(28)27(23-11-7-18(2)20(4)15-23)30(29-26)16-21-8-12-24(31-5)13-9-21/h6-15H,16H2,1-5H3

InChI Key

BCTPJHLYAFOBHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)C)C)Br)C

Origin of Product

United States

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